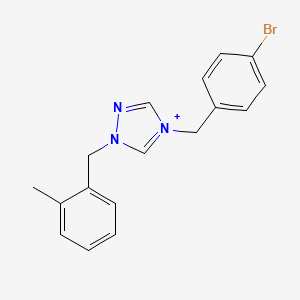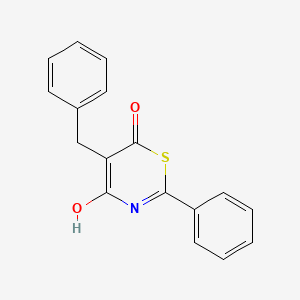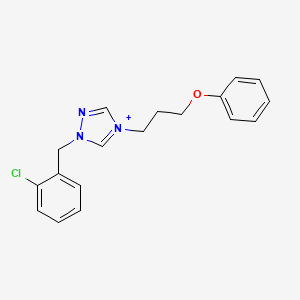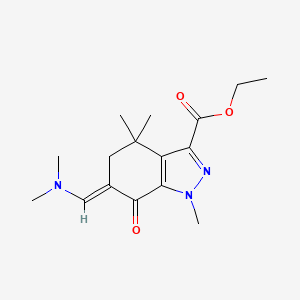
N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide is a synthetic organic compound that features a thiazole ring, a phenyl group, and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 5-methyl-1,3-thiazole, phenylacetic acid, and 1H-tetrazole. The synthetic route may involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile under acidic conditions.
Amide Bond Formation: The final step involves the formation of the amide bond between the thiazole and phenyl-tetrazole intermediates, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide can be compared with other similar compounds, such as:
N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide: Similar in structure but with an isoxazole ring instead of a thiazole ring.
N-(3H-Benzimidazol-5-yl)-2-(tetrazol-1-yl)acetamide: Contains a benzimidazole ring and an acetamide group, differing in both ring structure and functional groups.
The uniqueness of this compound lies in its specific combination of the thiazole, phenyl, and tetrazole rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H14N6OS |
|---|---|
Peso molecular |
314.37 g/mol |
Nombre IUPAC |
(2S)-N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H14N6OS/c1-10-8-15-14(22-10)17-13(21)12(20-9-16-18-19-20)7-11-5-3-2-4-6-11/h2-6,8-9,12H,7H2,1H3,(H,15,17,21)/t12-/m0/s1 |
Clave InChI |
MSIGSDCPQQEYQC-LBPRGKRZSA-N |
SMILES isomérico |
CC1=CN=C(S1)NC(=O)[C@H](CC2=CC=CC=C2)N3C=NN=N3 |
SMILES canónico |
CC1=CN=C(S1)NC(=O)C(CC2=CC=CC=C2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



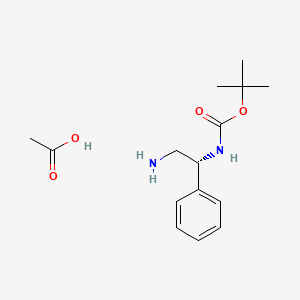
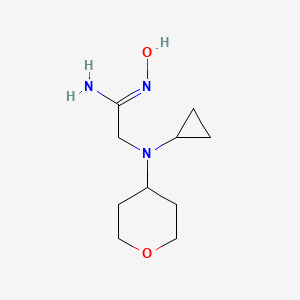
![N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13367813.png)
![2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13367815.png)
![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367825.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367826.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B13367827.png)
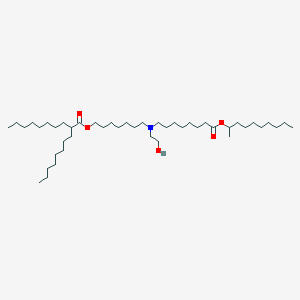
![7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile](/img/structure/B13367854.png)
